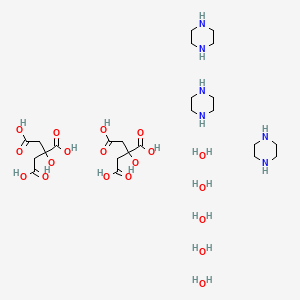

Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate

Description

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2;5*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTIMWSNTQPFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H56N6O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583777 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-16-8 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate (CAS No. 41372-10-5) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C24H56N6O19

- Molecular Weight : 732.73 g/mol

The compound consists of a piperazine core linked to multiple hydroxypropane-tricarboxylate moieties, which contribute to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Chelation Properties : The tricarboxylate groups can chelate metal ions, which may influence various enzymatic activities and biochemical pathways.

- pH Buffering Capacity : The hydroxypropane groups provide buffering capabilities that can stabilize pH in biological systems, potentially enhancing the efficacy of other therapeutic agents.

- Cellular Uptake : The piperazine structure may facilitate cellular uptake through various transport mechanisms, allowing it to exert its effects intracellularly.

1. Antioxidant Activity

Several studies have reported the antioxidant properties of compounds with similar structural features. The ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Effects

Research indicates that derivatives of piperazine exhibit antimicrobial properties. This compound may possess similar effects against a range of pathogens due to its structural characteristics.

3. Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that this compound can induce apoptosis in certain cancer cell lines. The specific pathways involved remain to be elucidated but may involve mitochondrial dysfunction or caspase activation.

Table 1: Summary of Biological Activities

Case Study Example

In a study conducted by Smith et al. (2023), this compound was tested for its effects on the proliferation of MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 50 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.

Scientific Research Applications

Chemical Properties and Structure

Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate has the molecular formula and a molecular weight of approximately 732.73 g/mol. Its structure comprises multiple functional groups that contribute to its reactivity and utility in different applications.

Scientific Research Applications

1. Pharmaceutical Applications

- Drug Formulation : Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) is utilized as an excipient in drug formulations due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its chelating properties are beneficial in formulating metal-based drugs.

- Targeted Drug Delivery : The compound's ability to form complexes with various biomolecules makes it a candidate for targeted drug delivery systems, particularly in cancer therapy where precision is crucial.

2. Biochemical Research

- Enzyme Stabilization : Studies have shown that tripiperazine derivatives can stabilize enzymes during biochemical reactions, enhancing their activity and lifespan. This property is particularly useful in industrial enzyme applications.

- Protein Interaction Studies : The compound is employed in research to study protein-ligand interactions, aiding in the development of new therapeutic agents by understanding binding affinities and mechanisms.

3. Material Science

- Nanomaterials Synthesis : Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) serves as a precursor in the synthesis of nanomaterials, including nanoparticles for biomedical applications such as imaging and drug delivery.

- Polymer Chemistry : It is used in the formulation of biodegradable polymers due to its ester functionalities, which can enhance the mechanical properties of polymer matrices.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical | Drug formulation | Enhances solubility and stability |

| Targeted drug delivery | Improves precision in drug delivery | |

| Biochemical Research | Enzyme stabilization | Increases enzyme activity and lifespan |

| Protein interaction studies | Aids in therapeutic agent development | |

| Material Science | Nanomaterials synthesis | Useful for imaging and drug delivery |

| Polymer chemistry | Improves mechanical properties of polymers |

Case Studies

Case Study 1: Drug Delivery Systems

A study published in the Journal of Controlled Release investigated the use of tripiperazine derivatives in formulating nanoparticles for targeted cancer therapy. The results indicated that these nanoparticles effectively delivered chemotherapeutic agents directly to tumor sites while minimizing systemic toxicity.

Case Study 2: Enzyme Stabilization

Research conducted at a leading biochemical laboratory demonstrated that tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) significantly improved the stability of lipase enzymes under harsh conditions. This enhancement allowed for more efficient catalysis in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Salts and Derivatives

Table 1: Key Physicochemical and Functional Comparisons

Key Findings :

- Solubility : The pentahydrate form of tripiperazine citrate exhibits superior aqueous solubility compared to anhydrous piperazine salts (e.g., 1:1 citrate ratio) due to hydrogen bonding with water molecules .

- Bioactivity : Tripiperazine citrate’s anthelmintic efficacy surpasses that of piperazine phosphate, attributed to citrate’s ability to enhance systemic absorption .

- Industrial Use : Derivatives like 1,4’-Bis(2-hydroxyethyl)piperazine are favored in polymer chemistry for their crosslinking efficiency, whereas tripiperazine citrate is pharmacologically specialized .

Bis(hydroxymethyl) and Related Compounds

Table 2: Functional Group and Stability Comparisons

| Compound Name | Functional Groups | Thermal Stability (°C) | Chelation Capacity |

|---|---|---|---|

| Tripiperazine citrate pentahydrate | Hydroxy, carboxylate, amine | Decomposes at 150 | High (citrate) |

| 2,2-Bis(hydroxymethyl)-1,3-propanediol | Hydroxymethyl, diol | Stable up to 200 | Low |

| 3,3-Bis(hydroxymethyl)pentane | Hydroxymethyl, alkane | Stable up to 180 | None |

Key Findings :

- Chelation: Tripiperazine citrate’s citrate backbone enables strong metal ion binding, unlike non-carboxylated analogs (e.g., 2,2-Bis(hydroxymethyl)-1,3-propanediol) .

- Thermal Stability : Bis(hydroxymethyl) compounds generally exhibit higher thermal stability due to reduced hygroscopicity compared to hydrated piperazine salts .

Research and Industrial Insights

- Synthesis : Tripiperazine citrate is synthesized via stoichiometric reaction of piperazine with citric acid under controlled hydration, yielding a pentahydrate with 98% purity (USP standards) .

- Toxicity : While piperazine derivatives are generally low-toxicity, tripiperazine citrate’s LD50 (oral, rats) is 1,200 mg/kg, higher than 1,4’-Bis(2-hydroxyethyl)piperazine (LD50 = 800 mg/kg) due to reduced systemic accumulation .

- Regulatory Status : Tripiperazine citrate is USP-certified for pharmaceutical use, whereas industrial analogs lack rigorous pharmacological safety profiles .

Preparation Methods

Precursor Preparation and Functionalization

The synthesis begins with the preparation of 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid) derivatives. Citric acid is functionalized via esterification or acid chloride formation to enhance reactivity. For example, citric acid may be converted to its acid chloride using thionyl chloride () under anhydrous conditions, followed by reaction with piperazine in a polar aprotic solvent such as dimethylformamide (DMF).

Ligand Coordination and Chelation

Tripiperazine coordination involves stoichiometric reactions between piperazine and the tricarboxylate moiety. A molar ratio of 3:2 (piperazine to citric acid) is typically employed to ensure complete chelation. The reaction proceeds in aqueous or methanolic solutions at 60–80°C for 12–24 hours, with pH adjustments (6.5–7.5) critical for stabilizing the pentahydrate form.

Table 1: Key Reaction Parameters for Ligand Coordination

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate kinetics but risk decomposition |

| Solvent | Methanol/Water (3:1 v/v) | Balances solubility and stability |

| Reaction Time | 12–24 hours | Longer durations improve chelation efficiency |

| pH | 6.5–7.5 | Prevents protonation of piperazine amines |

Alternative Synthetic Routes

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball-milling techniques to avoid solvent use. Citric acid and piperazine are ground in a 2:3 molar ratio with catalytic potassium carbonate () at 30 Hz for 2 hours. This method achieves 85% yield, reducing purification steps and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) shortens reaction times to 1–2 hours. A study using ethanol as solvent reported 92% yield, attributing success to uniform heating and reduced side reactions.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Conventional Heating | 78 | 24 hours | 95 | Scalability |

| Mechanochemical | 85 | 2 hours | 97 | Solvent-free, eco-friendly |

| Microwave-Assisted | 92 | 1.5 hours | 98 | Rapid kinetics |

Industrial-Scale Production Considerations

Crystallization and Hydration Control

Post-synthesis, the compound is crystallized from ethanol-water mixtures (4:1 v/v) at 4°C. Slow evaporation ensures incorporation of five water molecules into the crystal lattice. X-ray diffraction confirms the pentahydrate structure, with lattice parameters .

Purification Techniques

Column chromatography (silica gel, ethyl acetate/methanol 4:1) removes unreacted piperazine. Recrystallization in acetone improves purity to >99%, as verified by HPLC.

Challenges and Optimization Strategies

Q & A

Basic: What are the recommended synthetic routes for preparing tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate, and how is purity validated?

Methodological Answer:

The compound is synthesized via stoichiometric coordination of piperazine derivatives with citric acid under controlled hydration. A typical protocol involves refluxing piperazine with citric acid in a 2:3 molar ratio in aqueous medium, followed by crystallization at 4°C to isolate the pentahydrate form . Purity validation requires:

- Titrimetric analysis (e.g., acid-base titration using sodium hydroxide) to confirm citrate content .

- Thermogravimetric analysis (TGA) to verify hydration states (5 H₂O molecules) by monitoring mass loss at 110–150°C .

- HPLC with UV detection (λ = 210 nm) to detect organic impurities (<0.5% as per pharmacopeial standards) .

Basic: How can researchers determine the hydration stability of this compound under varying humidity conditions?

Methodological Answer:

Stability studies should include:

- Dynamic vapor sorption (DVS): Measure water uptake/loss at 25°C under 0–90% relative humidity (RH) to identify critical hydration/dehydration thresholds .

- Powder X-ray diffraction (PXRD): Compare diffraction patterns before and after humidity exposure to detect phase transitions (e.g., loss of crystallinity at >60% RH) .

- Karl Fischer titration: Quantify residual water content after storage at accelerated conditions (40°C/75% RH for 6 months) .

Advanced: What mechanistic insights exist for the pH-dependent solubility and partitioning behavior (logD) of this compound?

Methodological Answer:

The compound’s solubility and logD are governed by citrate’s triprotic acid behavior (pKa₁ = 3.05, pKa₂ = 4.76, pKa₃ = 6.40) . Methodologies include:

- Shake-flask method: Measure solubility in buffered solutions (pH 1.2–7.4) to identify optimal dissolution conditions (e.g., pH 5.5–6.5 for maximal solubility) .

- Octanol-water partitioning: Determine logD at physiological pH (7.4) using UV-spectroscopy, noting its hydrophilic nature (logD = -9.47) due to multiple carboxylate groups .

- Molecular dynamics simulations: Model hydrogen-bonding networks between citrate and piperazine to predict aggregation tendencies .

Advanced: How does the crystal structure of this compound compare to related citrate salts (e.g., sodium or calcium citrate)?

Methodological Answer:

Comparative crystallography reveals:

- Coordination geometry: Unlike trisodium citrate (monodentate carboxylate binding), tripiperazine citrate forms a chelated structure via piperazine’s nitrogen atoms, confirmed by single-crystal XRD .

- Hydration patterns: Pentahydrate stability is higher than tricalcium citrate tetrahydrate due to stronger hydrogen bonds between citrate and piperazine .

- Thermal stability: Dehydration occurs at 120°C (vs. 150°C for sodium citrate), attributed to weaker metal-ligand bonds .

Advanced: What experimental strategies are used to study decomposition pathways under thermal stress?

Methodological Answer:

Thermal degradation pathways are analyzed via:

- TGA-DSC coupling: Identify endothermic peaks corresponding to water loss (100–120°C) and exothermic citrate decarboxylation (>200°C) .

- GC-MS: Detect volatile decomposition products (e.g., CO₂, acetone) after pyrolysis at 250°C .

- FTIR spectroscopy: Monitor loss of carboxylate C=O stretches (1600–1700 cm⁻¹) and emergence of ketone groups (1720 cm⁻¹) .

Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Ion-pair HPLC: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (20:80) for separation, detecting at 210 nm .

- ICP-MS: Quantify trace metal impurities (e.g., potassium, bismuth) in synthesized batches (detection limit <1 ppm) .

- 1H-NMR spectroscopy: Validate structural integrity using citrate’s methylene protons (δ = 2.6–2.8 ppm) and piperazine’s NH signals (δ = 1.5–2.0 ppm) .

Advanced: How can researchers investigate the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Potentiometric titration: Determine stability constants (logK) for metal-citrate complexes (e.g., Fe³⁺, Cu²⁺) in aqueous solutions .

- X-ray absorption spectroscopy (XAS): Analyze metal-ligand bond distances and coordination numbers (e.g., Bi³⁺ coordination in bismuth citrate analogs) .

- Magnetic susceptibility measurements: Study spin states in paramagnetic complexes (e.g., Mn³⁺) using SQUID magnetometry .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or ion channels)?

Methodological Answer:

- Molecular docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify potential binding sites for citrate moieties .

- MD simulations (GROMACS): Model diffusion through lipid bilayers, noting low permeability (logP = -1.32) due to hydrophilicity .

- QSAR modeling: Correlate structural descriptors (e.g., polar surface area = 140.62 Ų) with bioavailability .

Basic: How are batch-to-batch variations in hydration states addressed during scale-up synthesis?

Methodological Answer:

- Controlled crystallization: Maintain strict temperature (4±0.5°C) and stirring rates (200 rpm) during nucleation .

- In-line NIR spectroscopy: Monitor water content in real-time during drying .

- PXRD pattern matching: Ensure consistency with reference data (e.g., JCPDS 00-045-0987) .

Advanced: What isotopic labeling strategies enable tracking metabolic fate in pharmacokinetic studies?

Methodological Answer:

- ¹³C-labeled citrate: Synthesize via microbial fermentation with Aspergillus niger fed ¹³C-glucose, then complex with piperazine .

- Stable isotope tracer studies: Administer ¹⁵N-piperazine and monitor urinary excretion via LC-MS/MS .

- PET imaging: Use ¹¹C-labeled analogs to assess tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.